molecular formula C18H28O2S B14316634 3-[(4-Nonylphenyl)sulfanyl]propanoic acid CAS No. 106664-86-2

3-[(4-Nonylphenyl)sulfanyl]propanoic acid

Cat. No.: B14316634
CAS No.: 106664-86-2
M. Wt: 308.5 g/mol
InChI Key: KEMOXCNQNYODJM-UHFFFAOYSA-N
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Description

3-[(4-Nonylphenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C18H28O2S It is characterized by the presence of a nonylphenyl group attached to a sulfanyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nonylphenyl)sulfanyl]propanoic acid typically involves the reaction of 4-nonylphenol with a suitable sulfanylating agent, followed by the introduction of the propanoic acid group. One common method involves the use of thiol-based reagents to introduce the sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nonylphenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The nonylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or nitrated nonylphenyl derivatives.

Scientific Research Applications

3-[(4-Nonylphenyl)sulfanyl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Nonylphenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the nonylphenyl group can interact with hydrophobic regions of biological membranes, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]propanoic acid
  • 3-[(4-Nitrophenyl)sulfanyl]propanoic acid
  • 3-[(4-Hydroxyphenyl)sulfanyl]propanoic acid

Uniqueness

3-[(4-Nonylphenyl)sulfanyl]propanoic acid is unique due to the presence of the nonyl group, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications .

Properties

CAS No.

106664-86-2

Molecular Formula

C18H28O2S

Molecular Weight

308.5 g/mol

IUPAC Name

3-(4-nonylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C18H28O2S/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-15-14-18(19)20/h10-13H,2-9,14-15H2,1H3,(H,19,20)

InChI Key

KEMOXCNQNYODJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)SCCC(=O)O

Origin of Product

United States

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